6-Aminohexanoate
Overview
Description
6-Aminohexanoate, also known as ε-aminocaproic acid or ε-Ahx, is a derivative and analogue of the amino acid lysine . It is used as an intermediate in the polymerization of Nylon-6 . It is also a synthetic lysine derivative with inhibitory activity against fibrinolysis .
Synthesis Analysis
Methyl 6-aminohexanoate hydrochloride, also known as Methyl 6-aminocaproate hydrochloride, is commonly used in the solution-phase peptide synthesis .
Molecular Structure Analysis
The molecular formula of 6-Aminohexanoate is C6H12NO2. It has an average mass of 130.165 Da and a monoisotopic mass of 130.087357 Da .
Chemical Reactions Analysis
6-Aminohexanoate aminotransferase (NylD1) catalyzes the reaction of 6-aminohexanoate to adipate semialdehyde using α-ketoglutarate, pyruvate, and glyoxylate as amino acceptors, generating glutamate, alanine, and glycine .
Scientific Research Applications
Structural and Synthesis Applications
6-Aminohexanoic acid, an ω-amino acid, plays a crucial role beyond its clinical use as an antifibrinolytic drug. It's significant in chemical synthesis, particularly for modified peptides, and in the polyamide synthetic fibers industry, notably in nylon production. Its structure, being hydrophobic and flexible, makes it suitable as a linker in various biologically active structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Enzymatic and Biodegradation Studies
Enzymes like 6-aminohexanoic-acid-oligomer hydrolase from Flavobacterium sp. have been studied for their specificity in hydrolyzing 6-aminohexanoic acid oligomers, indicating its role in biodegradation processes. This research highlights the enzyme's potential in environmental applications, particularly in the degradation of synthetic materials like nylon (Kinoshita et al., 1981).
Material Science and Nanotechnology
In material science, 6-aminohexanoic acid is used as an alternative fuel in the synthesis of spinel ferrites. Its properties facilitate the production of materials with specific magnetic and optical characteristics, useful in various technological applications (Chavarriaga et al., 2020).
Bioimaging Applications
6-Aminohexanoic acid has been utilized in the development of luminescent probes for bioimaging. Its functionalization contributes to the solubility and reactivity of upconversion nanocrystals, making it a valuable tool in biomedical imaging and research (Cao et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
In a study, it was demonstrated that 6-aminohexanoate produced from polymeric nylon-6 and nylon oligomers by nylon hydrolase (NylC) and 6-aminohexanoate dimer hydrolase (NylB) reactions are sequentially converted to adipate by metabolic engineering technology . This suggests potential future directions in the field of biotechnology and environmental science.
properties
IUPAC Name |
6-aminohexanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H,8,9)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXKOJJOQWFEFD-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)[O-])CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NO2- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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